2-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both isoquinoline and pyrazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: Starting with a suitable precursor, such as a substituted benzene, the isoquinoline core can be synthesized through a Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized separately through the condensation of a 1,3-diketone with hydrazine derivatives.
Coupling Reaction: The final step involves coupling the isoquinoline and pyrazole moieties through an acetamide linkage, typically using coupling reagents like EDCI or DCC under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups or double bonds using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the isoquinoline ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups into the isoquinoline ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoquinoline and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes, receptors, or ion channels. The presence of the pyrazole moiety may enhance its binding affinity and specificity. Molecular docking studies and in vitro assays would be necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(5,7-dichloro-1H-isoquinolin-2-yl)acetamide: Lacks the pyrazole moiety.
N-(1,3,5-trimethylpyrazol-4-yl)acetamide: Lacks the isoquinoline moiety.
2-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)acetamide: Lacks the trimethylpyrazole group.
Uniqueness
The unique combination of isoquinoline and pyrazole moieties in 2-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide may confer distinct pharmacological properties, such as enhanced binding affinity, selectivity, and metabolic stability.
Properties
IUPAC Name |
2-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O/c1-10-17(11(2)22(3)21-10)20-16(24)9-23-5-4-14-12(8-23)6-13(18)7-15(14)19/h6-7H,4-5,8-9H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLWNJACYUZLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CN2CCC3=C(C2)C=C(C=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.